Benzoic acid, 2-nitro-3-(phenylmethoxy)-
Overview
Description
Benzoic acid, 2-nitro-3-(phenylmethoxy)-, also known as 3-(benzyloxy)-2-nitrobenzoic acid, is an organic compound with the molecular formula C14H11NO5 and a molecular weight of 273.24 g/mol . This compound is characterized by the presence of a nitro group and a phenylmethoxy group attached to the benzoic acid core, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-nitro-3-(phenylmethoxy)- typically involves the nitration of 3-(phenylmethoxy)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of benzoic acid, 2-nitro-3-(phenylmethoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-nitro-3-(phenylmethoxy)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and sometimes heat.
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), and heat.
Major Products Formed
Reduction: 3-(benzyloxy)-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of 3-(benzyloxy)-2-nitrobenzoic acid.
Scientific Research Applications
Benzoic acid, 2-nitro-3-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzoic acid, 2-nitro-3-(phenylmethoxy)- is largely dependent on its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The phenylmethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(benzyloxy)-2-aminobenzoic acid: Formed by the reduction of the nitro group in benzoic acid, 2-nitro-3-(phenylmethoxy)-.
3-(benzyloxy)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-nitrobenzoic acid: Lacks the phenylmethoxy group, resulting in different chemical and physical properties.
Uniqueness
Benzoic acid, 2-nitro-3-(phenylmethoxy)- is unique due to the presence of both the nitro and phenylmethoxy groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-nitro-3-phenylmethoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-14(17)11-7-4-8-12(13(11)15(18)19)20-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPIEZRDBMUOTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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